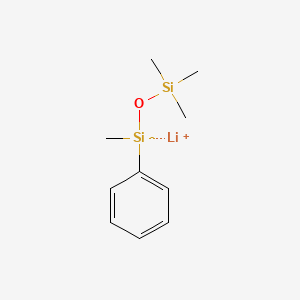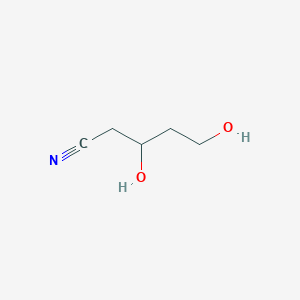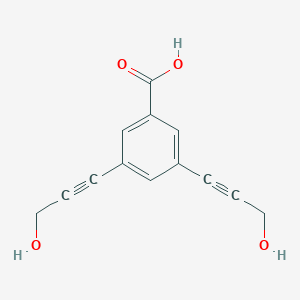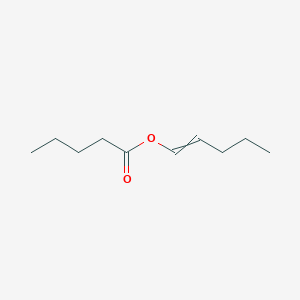
Lithium;methyl-phenyl-trimethylsilyloxysilanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;methyl-phenyl-trimethylsilyloxysilanide is an organolithium compound with the molecular formula C10H17LiOSi2. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;methyl-phenyl-trimethylsilyloxysilanide typically involves the reaction of methyl-phenyl-trimethylsilyloxysilane with lithium metal. The reaction is carried out in an inert atmosphere, often using solvents like pentane or hexane to facilitate the reaction. The general reaction can be represented as follows:
C6H5Si(CH3)3OSi(CH3)3+Li→C6H5Si(CH3)3OSi(CH3)3Li
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and safety during production.
Chemical Reactions Analysis
Types of Reactions
Lithium;methyl-phenyl-trimethylsilyloxysilanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of the lithium atom, this compound acts as a strong nucleophile, participating in addition reactions with electrophiles.
Deprotonation: It can deprotonate weak acids, forming new organolithium compounds.
Substitution Reactions: It can replace halides in organic compounds, forming new carbon-lithium bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and electrophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions with moisture or oxygen.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic addition reactions, the product will be an organosilicon compound with a new carbon-lithium bond.
Scientific Research Applications
Lithium;methyl-phenyl-trimethylsilyloxysilanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Polymer Chemistry: It is used in the production of silicon-based polymers and elastomers.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of lithium;methyl-phenyl-trimethylsilyloxysilanide involves its ability to act as a strong nucleophile. The lithium atom in the compound is highly reactive, allowing it to readily form new bonds with electrophiles. This reactivity is due to the polar nature of the carbon-lithium bond, which has a significant ionic character.
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound used as a strong base in organic synthesis.
Lithium triisopropylboronate: Used in the preparation of boronic acids and esters.
Methyllithium: A simpler organolithium compound used in various organic reactions.
Uniqueness
Lithium;methyl-phenyl-trimethylsilyloxysilanide is unique due to its specific structure, which includes both methyl and phenyl groups bonded to silicon. This structure imparts unique reactivity and stability, making it suitable for specialized applications in organic synthesis and material science.
Properties
CAS No. |
823207-24-5 |
|---|---|
Molecular Formula |
C10H17LiOSi2 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
lithium;methyl-phenyl-trimethylsilyloxysilanide |
InChI |
InChI=1S/C10H17OSi2.Li/c1-12(11-13(2,3)4)10-8-6-5-7-9-10;/h5-9H,1-4H3;/q-1;+1 |
InChI Key |
WGBDGZWUUJKUFO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si-](C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)

![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B14230166.png)






![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)


![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)
